N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound characterized by the presence of hydroxyl, methylsulfanyl, and ethanediamide functional groups
Scientific Research Applications
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and methylsulfanyl groups may play a role in its reactivity and binding to specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ethanediamide derivatives with different substituents, such as:
- N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]methanesulfonamide
- 2-Hydroxy-2-[3-(methylsulfanyl)propyl]succinate
Uniqueness
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c1-14(19,9-20-2)8-15-12(17)13(18)16-10-5-4-6-11(7-10)21-3/h4-7,19H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNXQIDXZDSQBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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